

Molecular weight of C₆H₇BrN₄O₂

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Compound of Interest

Compound Name: *Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate*

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An In-Depth Technical Guide to 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide (C₆H₇BrN₄O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide, with the molecular formula C₆H₇BrN₄O₂. The guide is designed for professionals in research and drug development, offering a detailed analysis of its molecular characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on structurally related compounds. While specific experimental data for this molecule is sparse in publicly accessible databases, this guide synthesizes available information and provides expert insights into its properties and potential applications.

Nomenclature and Molecular Structure

The systematic identification of a compound is fundamental to scientific communication. The compound C₆H₇BrN₄O₂ is identified under the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system.

- IUPAC Name: 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide[1]
- Molecular Formula: C₆H₇BrN₄O₂[1]

- Molecular Weight: 247.051 g/mol [1]

The structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with an amino group (-NH₂), a bromomethyl group (-CH₂Br), and a carboxamide group (-CONH₂). A key feature is the N-oxide at position 4 of the pyrazine ring, which significantly influences the electronic properties and potential biological activity of the molecule.

Caption: 2D Molecular Structure of 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Physicochemical Properties

A summary of the key physicochemical properties of C₆H₇BrN₄O₂ is presented in the table below. It is important to note that experimental data for properties such as melting and boiling points are not readily available and are listed as not applicable (n/a).

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₄ O ₂	[1]
Molecular Weight	247.051 g/mol	[1]
Melting Point	n/a	[1]
Boiling Point	n/a	[1]
Density	n/a	[1]

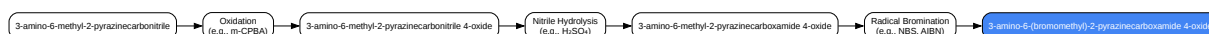
Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide is not published, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related pyrazine derivatives. The proposed workflow starts from a commercially available pyrazine derivative and involves a series of functional group transformations.

Experimental Protocol: A Proposed Synthesis

- Starting Material: 3-amino-6-methyl-2-pyrazinecarbonitrile.

- **Oxidation:** The pyrazine ring is first oxidized to the N-oxide. This can be achieved using a mild oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Hydrolysis of the Nitrile:** The nitrile group is then hydrolyzed to a carboxamide. This can be achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric acid at a controlled temperature can yield the primary amide.
- **Bromination of the Methyl Group:** The final step is the bromination of the methyl group. This is a radical substitution reaction and can be initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, under photochemical conditions (e.g., irradiation with a UV lamp).



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Caption: Proposed synthetic workflow for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Potential Applications and Biological Activity in Drug Discovery

The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitutions on C₆H₇BrN₄O₂ suggest potential for biological activity.

- **Anticancer Activity:** Structurally related 3-amino-pyrazine-2-carboxamide derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[2][3] The core structure of C₆H₇BrN₄O₂ is similar to these inhibitors, suggesting it could be a candidate for similar screening.
- **Enzyme Inhibition:** Pyrazine derivatives have also been explored as thrombin inhibitors, which are important in the treatment of thrombosis.[4] The N-oxide moiety, in particular, has

been shown to improve aqueous solubility and bioavailability in some series of thrombin inhibitors.[4]

- **Antibacterial Agents:** The pyrazine carboxamide moiety is a key component of the anti-tuberculosis drug Pyrazinamide. Recent research has also focused on synthesizing novel pyrazine-2-carboxamides to combat drug-resistant bacteria like Salmonella Typhi.[5]
- **Targeted Protein Degradation:** The bromomethyl group is a reactive handle that could potentially be used to covalently bind to a target protein or to be further functionalized, for example, in the development of Proteolysis Targeting Chimeras (PROTACs). Related heterocyclic compounds are being used to develop degraders for targets like SMARCA2/4 in cancer.[6]

Analytical Characterization

For a researcher who has synthesized this compound, a suite of analytical techniques would be required for structural confirmation and purity assessment.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Expected signals would include a singlet for the pyrazine ring proton, a broad singlet for the amino protons, two distinct signals for the carboxamide protons, and a singlet for the bromomethyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine N-oxide ring.
 - ^{13}C NMR: Six distinct carbon signals are expected, corresponding to the four carbons of the pyrazine ring, the carboxamide carbon, and the bromomethyl carbon.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ^{79}Br and ^{81}Br) would be a key diagnostic feature.
- **Infrared (IR) Spectroscopy:** Characteristic absorption bands would be expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the aromatic C-N and C-H stretches of the pyrazine ring.

Safety and Handling

As with any laboratory chemical, 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide should be handled with appropriate safety precautions. The bromomethyl group suggests that this compound is likely an alkylating agent and should be treated as potentially toxic and mutagenic. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

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